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In the rapidly advancing field of super-resolution microscopy, the choice of fluorophore is a

critical determinant of image quality and experimental success. This guide provides a detailed

comparison of the performance of Cyanine3 (Cy3)-Succinimidyl Ester (SE) with its primary

competitor, Alexa Fluor 555-NHS ester, in super-resolution imaging techniques such as

Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion

(STED) microscopy. This objective analysis, supported by experimental data and protocols, is

intended for researchers, scientists, and drug development professionals seeking to make

informed decisions for their imaging needs.

Quantitative Performance Comparison
The selection of a fluorescent probe for super-resolution microscopy hinges on key

photophysical properties that directly impact the achievable resolution and signal-to-noise ratio.

The following tables summarize the quantitative performance of Cy3 and its spectrally similar

alternative, Alexa Fluor 555.

Table 1: Photophysical Properties of Cy3 and Alexa Fluor 555
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Property Cy3 Alexa Fluor 555 Reference

Excitation Maximum

(nm)
~554 ~555 [1]

Emission Maximum

(nm)
~568 ~580 [1][2]

Molar Extinction

Coefficient (M⁻¹cm⁻¹)
~150,000 ~150,000 [1]

Quantum Yield ~0.15 Not specified [1]

Photostability Moderate High [3][4][5]

Brightness Good Excellent [6]

Table 2: Performance in Super-Resolution Microscopy (STORM)

Property Cy3 Alexa Fluor 555 Reference

Photon Yield per

Switching Event
Good High [2]

Blinking Cycles Good High [2]

Suitability for STORM
Good, often as an

activator
Excellent [2]

It is widely recognized that Alexa Fluor 555 exhibits superior brightness and photostability

compared to the traditional Cy3 dye.[4][6] While both dyes are spectrally similar, Alexa Fluor

555's enhanced photostability makes it a more robust choice for the demanding illumination

conditions of super-resolution microscopy.[3][5] In STORM applications, Alexa Fluor 555 has

been shown to be a high-performing red dye.[2]

Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving high-quality super-

resolution images. Below are representative protocols for antibody conjugation and STORM

imaging of the cytoskeleton, a common application for these dyes.
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Protocol 1: Antibody Labeling with CY3-SE or Alexa
Fluor 555-NHS Ester
This protocol describes the covalent labeling of a primary or secondary antibody with an amine-

reactive succinimidyl ester of the fluorescent dye.

Materials:

Antibody (e.g., anti-tubulin) in an amine-free buffer (e.g., PBS)

CY3-SE or Alexa Fluor 555-NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Sodium bicarbonate buffer (1 M, pH 8.3)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Spectrophotometer

Procedure:

Antibody Preparation: Dissolve the antibody in PBS at a concentration of 1-10 mg/mL. Add

1/10th volume of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.

Dye Preparation: Immediately before use, dissolve the CY3-SE or Alexa Fluor 555-NHS

ester in DMSO to a concentration of 10 mg/mL.

Conjugation Reaction: Add the reactive dye solution to the antibody solution while gently

vortexing. The molar ratio of dye to antibody should be optimized for the specific antibody but

a starting point of 10:1 is common.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.

Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion

chromatography column equilibrated with PBS.
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Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for the protein) and the absorption maximum of the dye (~554 nm

for Cy3, ~555 nm for Alexa Fluor 555).

Protocol 2: dSTORM Imaging of Microtubules in Fixed
Cells
This protocol outlines the steps for preparing and imaging microtubules in mammalian cells

using direct STORM (dSTORM).

Materials:

Mammalian cells (e.g., U2OS or HeLa) grown on high-precision coverslips

Paraformaldehyde (PFA), 4% in PBS

Triton X-100, 0.1% in PBS

Bovine Serum Albumin (BSA), 3% in PBS

Primary antibody (e.g., mouse anti-α-tubulin)

Labeled secondary antibody (e.g., goat anti-mouse IgG conjugated with Alexa Fluor 555)

dSTORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like MEA)

Total Internal Reflection Fluorescence (TIRF) microscope equipped for STORM

Procedure:

Cell Fixation: Fix cells with 4% PFA in PBS for 10 minutes at room temperature.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

Blocking: Block non-specific binding sites with 3% BSA in PBS for 1 hour.

Primary Antibody Incubation: Incubate with the primary anti-tubulin antibody diluted in

blocking buffer for 1 hour.
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Washing: Wash the cells three times with PBS.

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody

diluted in blocking buffer for 1 hour.

Washing: Wash the cells three times with PBS.

Imaging: Mount the coverslip on the microscope stage. Add the dSTORM imaging buffer.

Use a high-power laser (e.g., 561 nm) to induce photoswitching of the fluorophores and

acquire a series of 10,000-50,000 frames.

Image Reconstruction: Process the acquired frames with appropriate software to localize the

single-molecule blinking events and reconstruct the super-resolution image.

Mandatory Visualization
To visually represent the experimental processes and logical relationships, the following

diagrams have been generated using the DOT language.

Antibody Labeling Workflow
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Workflow for antibody labeling.
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Workflow for dSTORM imaging.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b8064366?utm_src=pdf-body-img
https://www.benchchem.com/product/b8064366?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8064366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Both CY3-SE and Alexa Fluor 555-NHS ester are effective fluorophores for super-resolution

microscopy. However, the available data consistently indicate that Alexa Fluor 555 offers

superior brightness and photostability, making it the preferred choice for applications that

demand high signal-to-noise ratios and prolonged imaging times.[4][6] For standard

applications, CY3-SE remains a viable and more historical option. The choice between these

two dyes will ultimately depend on the specific experimental requirements, including the

desired image quality, sample type, and instrumentation available. The provided protocols and

workflows offer a starting point for researchers to implement these dyes in their super-

resolution imaging experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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